3,4-Dibromohexahydrophthalic acid
Description
Historical Context and Evolution of Research on Hexahydrophthalic Acid Derivatives
The study of 3,4-Dibromohexahydrophthalic acid is best understood within the historical and industrial context of its parent compounds, hexahydrophthalic acid and its corresponding anhydride (B1165640). Research into hexahydrophthalic acid derivatives is closely linked to the development of polymer chemistry. The journey began with phthalic anhydride, an aromatic compound, which through catalytic hydrogenation, is converted to hexahydrophthalic anhydride (HHPA). penpet.com This process saturates the benzene (B151609) ring, transforming the planar aromatic structure into a puckered cycloalkane ring.
HHPA became a commercially significant chemical primarily for its role as a hardener or curing agent for epoxy resins. atamanchemicals.com Its application in the manufacture of polyester (B1180765) and alkyd resins is also well-established, where it is used to enhance weather and UV resistance while maintaining low viscosity in the final polymer product. penpet.com The industrial importance of HHPA spurred further research into modifying the hexahydrophthalic acid scaffold. Scientists began exploring how the introduction of different functional groups onto the cyclohexane (B81311) ring could lead to derivatives with tailored properties. This evolution led to investigations into halogenated, hydroxylated, and other substituted versions of hexahydrophthalic acid, aiming to create monomers for advanced polymers or intermediates for fine chemical synthesis. The introduction of bromine atoms, as seen in this compound, represents a strategic functionalization to introduce specific reactive sites onto the stable cycloalkane framework.
Significance of Dihalogenated Cycloalkane Carboxylic Acids in Synthetic Chemistry
Dihalogenated cycloalkane carboxylic acids are a class of compounds that hold considerable significance in modern synthetic chemistry. The presence of two halogen atoms on a saturated carbocyclic ring provides chemists with powerful synthetic tools. Halogens, such as bromine, are excellent leaving groups, making them ideal sites for nucleophilic substitution reactions. They can also facilitate elimination reactions to form double bonds, thereby introducing unsaturation into the ring system.
The strategic placement of two halogens allows for a range of transformations. For a molecule like this compound, the two bromine atoms can be targeted for sequential or simultaneous reactions, enabling the construction of intricate bicyclic or polycyclic systems. Furthermore, the presence of the carboxylic acid groups provides additional reaction handles for esterification, amidation, or reduction. This multi-functionality makes dihalogenated cycloalkane carboxylic acids versatile intermediates. They are valuable precursors for creating novel cyclic compounds that are otherwise difficult to synthesize. nih.gov The broader field of cycloalkane functionalization is crucial as cyclic structures are ubiquitous in natural products and pharmaceuticals, providing conformational rigidity that can be beneficial for biological activity. nih.gov The development of methods to selectively functionalize these saturated rings continues to be an active area of research, underscoring the importance of building blocks like this compound. nih.gov
Chemical and Physical Properties
Detailed experimental data for this compound is not widely available in public databases. However, the properties of its parent compound, Hexahydrophthalic acid, are well-documented.
Table 1: Physicochemical Properties of Hexahydrophthalic Acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₂O₄ | nih.gov |
| Molecular Weight | 172.18 g/mol | nih.gov |
| IUPAC Name | Cyclohexane-1,2-dicarboxylic acid | nih.gov |
| Physical Description | Solid | nih.gov |
| XLogP3-AA | 0.9 | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | nih.gov |
Comparative Molecular Data
The structural relationship between this compound and its precursors can be visualized through a comparison of their molecular formulas and weights.
Table 2: Molecular Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Structural Class |
|---|---|---|---|
| Phthalic Anhydride | C₈H₄O₃ | 148.12 | Aromatic Anhydride |
| Hexahydrophthalic Anhydride | C₈H₁₀O₃ | 154.16 | Alicyclic Anhydride penpet.com |
| Hexahydrophthalic Acid | C₈H₁₂O₄ | 172.18 | Alicyclic Dicarboxylic Acid nih.gov |
| This compound | C₈H₁₀Br₂O₄ | 330.00 | Dihalogenated Alicyclic Dicarboxylic Acid |
Structure
3D Structure
Properties
CAS No. |
48140-98-3 |
|---|---|
Molecular Formula |
C8H10Br2O4 |
Molecular Weight |
329.97 g/mol |
IUPAC Name |
3,4-dibromocyclohexane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C8H10Br2O4/c9-4-2-1-3(7(11)12)5(6(4)10)8(13)14/h3-6H,1-2H2,(H,11,12)(H,13,14) |
InChI Key |
DIPJGMPDQLOXKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C(C1C(=O)O)C(=O)O)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 3,4 Dibromohexahydrophthalic Acid
Direct Bromination Approaches
The most direct and conventional method for synthesizing 3,4-Dibromohexahydrophthalic acid is through the bromination of an unsaturated precursor. This approach leverages the high reactivity of a carbon-carbon double bond towards electrophilic halogens.
Bromination of Unsaturated Precursors (e.g., Tetrahydrophthalic Anhydrides)
The logical and most common starting material for this synthesis is cis-4-cyclohexene-1,2-dicarboxylic acid or its corresponding anhydride (B1165640), cis-4-cyclohexene-1,2-dicarboxylic anhydride. The synthesis of this precursor is itself a classic example of the Diels-Alder reaction, where 1,3-butadiene (B125203) reacts with maleic anhydride to form the cyclic anhydride adduct. upenn.eduupenn.educerritos.edu
The anhydride can be hydrolyzed to the dicarboxylic acid by heating with water. upenn.edu Both the anhydride and the diacid possess a single carbon-carbon double bond within the six-membered ring, making them ideal substrates for a targeted bromination reaction.
The bromination reaction typically involves treating the unsaturated precursor with molecular bromine (Br₂), often dissolved in a suitable inert solvent such as dichloromethane (B109758) or carbon tetrachloride. masterorganicchemistry.com The electrophilic bromine molecule adds across the double bond, breaking the pi bond and forming two new carbon-bromine single bonds, thus saturating the ring and yielding the desired hexahydrophthalic acid framework.
A typical reaction sequence is outlined below:
Step 1: Hydrolysis of the Anhydride (if starting from the anhydride) cis-4-Cyclohexene-1,2-dicarboxylic anhydride is heated with water to open the anhydride ring and form cis-4-cyclohexene-1,2-dicarboxylic acid.
Step 2: Bromination The resulting cis-4-cyclohexene-1,2-dicarboxylic acid is then reacted with a stoichiometric amount of bromine (Br₂) to yield this compound.
Regioselectivity and Stereoselectivity in Bromination Reactions
The bromination of cis-4-cyclohexene-1,2-dicarboxylic acid is characterized by high regioselectivity and predictable stereoselectivity.
Regioselectivity: The precursor molecule contains only one alkene functional group. Therefore, the addition of bromine occurs exclusively across this double bond (at the C4 and C5 positions of the cyclohexene (B86901) ring, which become C3 and C4 in the final product nomenclature where the carboxyl groups define C1 and C2). There are no other reactive sites for electrophilic bromine addition under standard conditions, leading to a single constitutional isomer.
Stereoselectivity: The addition of bromine to an alkene is a well-established example of an anti-addition reaction. The reaction proceeds through a cyclic bromonium ion intermediate. The initial bromine atom adds to both carbons of the double bond simultaneously, forming a three-membered ring. The second bromide ion (Br⁻) then attacks one of the carbons of the bromonium ion from the face opposite to the initial bromine bridge. upenn.edumasterorganicchemistry.com This backside attack results in the two bromine atoms being added to the ring with a trans relationship to each other.
Given that the starting dicarboxylic acid is cis (with both carboxyl groups on the same face of the ring), the resulting product will have the two bromine atoms in a trans configuration relative to each other, while the cis relationship of the carboxyl groups is maintained.
| Feature | Description | Mechanism | Expected Outcome |
| Regioselectivity | Addition occurs only at the C=C double bond. | Electrophilic attack on the most nucleophilic site. | Single constitutional isomer (bromine at C3 and C4). |
| Stereoselectivity | anti-addition of bromine atoms. | Formation of a cyclic bromonium ion followed by backside attack. | trans-dibromo product. |
Alternative Synthetic Routes to Hexahydrophthalic Acid Frameworks with Bromine Substitution
While direct bromination with molecular bromine is the most straightforward approach, concerns over the safety and handling of Br₂ have led to the development of alternative brominating agents. These can also be applied to the synthesis of this compound.
Using N-Bromosuccinimide (NBS): N-Bromosuccinimide (NBS) is a versatile and easy-to-handle reagent for bromination. In the context of electrophilic addition, NBS can serve as a source of electrophilic bromine, particularly in the presence of a proton source or a catalyst. cambridgescholars.com The reaction with an alkene like cis-4-cyclohexene-1,2-dicarboxylic acid would proceed through a similar bromonium ion intermediate, leading to the anti-addition product.
In Situ Generation of Bromine: A "greener" and safer alternative involves the in-situ generation of bromine from a stable bromide salt, such as sodium bromide (NaBr) or potassium bromide (KBr), and an oxidizing agent. nih.gov Common oxidants for this purpose include hydrogen peroxide (H₂O₂), Oxone®, or sodium hypochlorite (B82951) (NaOCl). This method avoids the storage and handling of volatile and corrosive molecular bromine, as the reactive species is generated only as it is consumed.
| Brominating Agent | Description | Advantages |
| **Molecular Bromine (Br₂) ** | The traditional and most direct reagent. | High reactivity, straightforward. |
| N-Bromosuccinimide (NBS) | A crystalline, solid source of electrophilic bromine. | Safer and easier to handle than liquid Br₂. |
| NaBr / H₂O₂ | In-situ generation of bromine from a salt and an oxidant. | Avoids handling of Br₂, often considered a "greener" method. nih.gov |
Optimization of Reaction Conditions and Yields in this compound Synthesis
Achieving a high yield of pure this compound requires careful control over reaction conditions to minimize side reactions.
Control of Stoichiometry: Precise control of the bromine-to-alkene molar ratio is crucial. Using an excess of bromine is generally unnecessary and can lead to difficulties in purification.
Solvent Choice: The reaction is typically performed in inert chlorinated solvents like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄). The choice of solvent can influence the reaction rate and, in some cases, the stability of intermediates.
Temperature Control: Electrophilic additions are often exothermic. The reaction may be initiated at a low temperature (e.g., 0 °C) and allowed to warm to room temperature to ensure controlled reaction progress and prevent potential side reactions that can occur at higher temperatures.
Minimizing Side Reactions: While the bromination of cis-4-cyclohexene-1,2-dicarboxylic acid is expected to be straightforward, related reactions on similar cyclohexene frameworks have shown potential for unexpected rearrangements, such as the formation of bicyclic lactones. acs.org This can occur if neighboring functional groups, like the carboxylic acids, participate in the reaction, especially if the bromonium ion intermediate is susceptible to intramolecular attack. Optimization studies would involve analyzing the product mixture under various conditions (e.g., temperature, solvent polarity, presence of additives) to identify and suppress pathways leading to these byproducts.
Purification: The final product, being a dicarboxylic acid, is a solid. Purification can typically be achieved by recrystallization from a suitable solvent system to remove any unreacted starting material or byproducts.
| Parameter | Objective | Typical Conditions | Rationale |
| Temperature | Control reaction rate, prevent side reactions. | 0 °C to room temperature. | Prevents thermal decomposition and unwanted rearrangements. |
| Solvent | Provide a medium for reactants, be inert. | Dichloromethane, Carbon Tetrachloride. | Solubilizes reactants without participating in the reaction. |
| Stoichiometry | Ensure complete conversion without excess reagent. | ~1:1 molar ratio of alkene to Br₂. | Avoids complex purification and potential for over-bromination. |
| Stirring | Ensure homogeneity of the reaction mixture. | Continuous mechanical or magnetic stirring. | Maximizes contact between reactants for efficient conversion. |
Stereochemical Aspects of 3,4 Dibromohexahydrophthalic Acid
Isomerism and Conformation of Substituted Hexahydrophthalic Acid Systems
3,4-Dibromohexahydrophthalic acid possesses four stereocenters, located at carbon atoms 1, 2, 3, and 4 of the cyclohexane (B81311) ring. Theoretically, a molecule with 'n' chiral centers can have up to 2^n stereoisomers. libretexts.org Thus, this compound can exist as a maximum of 16 stereoisomers. These stereoisomers are categorized into enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images of each other). libretexts.org
The relationship between these isomers is determined by the relative configuration (cis/trans) of the substituents (two carboxyl groups and two bromine atoms) on the cyclohexane ring. For instance, considering the relationship between the two bromine atoms and the two carboxyl groups, various diastereomeric forms are possible. Each of these diastereomers, if chiral, will exist as a pair of enantiomers.
For example, a specific diastereomer would have a unique spatial arrangement of the bromine atoms and carboxyl groups. Its enantiomer would have the opposite configuration at all four chiral centers. libretexts.org A diastereomer, on the other hand, would have the opposite configuration at some, but not all, of the chiral centers. libretexts.org The physical properties of diastereomers, such as melting point, boiling point, and solubility, are different, which is a key principle utilized in their separation. researchgate.net
Table 1: Possible Stereoisomeric Relationships in this compound This table is a conceptual representation of the stereoisomeric possibilities and does not represent experimentally determined configurations.
| Stereoisomer | Relationship to a Reference (e.g., R,R,R,R) |
| Enantiomer | S,S,S,S |
| Diastereomer | R,S,R,R |
| Diastereomer | R,R,S,R |
| Diastereomer | R,R,R,S |
| Diastereomer | S,S,R,R |
| ... | ... |
The absolute configuration of the stereoisomers of this compound can be determined using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton-proton coupling constants, can provide information about the relative stereochemistry of the substituents on the cyclohexane ring.
For an unambiguous determination of the absolute configuration, X-ray crystallography is the gold standard. This technique allows for the direct visualization of the three-dimensional arrangement of atoms in a crystalline sample. For instance, in a study on the resolution of cis-cyclohexane-1,2-dicarboxylic acid, the structure of the brucinium salt revealed the absolute configuration of the resolved enantiomer. wikipedia.org A similar approach could be applied to crystalline derivatives of this compound.
Chiral Resolution Strategies for Enantiomeric Separation
Since enantiomers possess identical physical properties in an achiral environment, their separation from a racemic mixture, a process known as chiral resolution, requires the introduction of a chiral influence. researchgate.net
A classical and widely used method for the resolution of racemic acids is the formation of diastereomeric salts with a chiral base. researchgate.netnih.gov For this compound, which is a dicarboxylic acid, a chiral amine can be used as a resolving agent. The reaction of the racemic acid with an enantiomerically pure chiral base results in the formation of a mixture of two diastereomeric salts.
These diastereomeric salts have different physical properties, including solubility. nih.gov This difference in solubility allows for their separation by fractional crystallization. One of the diastereomeric salts will preferentially crystallize from a suitable solvent, leaving the other diastereomer in the mother liquor. After separation, the pure enantiomers of the acid can be recovered by treating the diastereomeric salts with a strong acid. Commonly used chiral resolving agents for acids include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as (S)-phenylethylamine. researchgate.netnih.gov
Table 2: Common Chiral Resolving Agents for Acids
| Resolving Agent | Type |
| Brucine | Alkaloid Base |
| Strychnine | Alkaloid Base |
| Quinine | Alkaloid Base |
| (R)-1-Phenylethylamine | Synthetic Amine |
| (S)-1-Phenylethylamine | Synthetic Amine |
| (+)-Tartaric acid | Chiral Acid (for resolving bases) |
Chromatographic methods offer a powerful alternative for the separation of enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common technique. In this method, the racemic mixture is passed through a column containing a chiral material. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and, consequently, their separation. Various types of CSPs are available, including those based on polysaccharides, proteins, and cyclodextrins. mdpi.com This technique can be used for both analytical and preparative scale separations.
Influence of Stereochemistry on Reaction Pathways and Product Distribution
The distinct three-dimensional structures of the various stereoisomers of this compound directly impact their reactivity in subsequent chemical transformations. The relative orientations of the bromine and carboxylic acid functional groups are critical in determining the feasibility of certain reaction pathways and the stability of transition states, which in turn governs the product distribution.
One of the key reactions where stereochemistry exerts significant control is dehydrobromination, an elimination reaction where a hydrogen atom and a bromine atom are removed to form a double bond. For an E2 elimination reaction to occur efficiently, the hydrogen and the leaving group (bromine) must be in an anti-periplanar conformation. This requirement means that different stereoisomers will exhibit markedly different reactivities. For instance, a trans-diaxial arrangement of a hydrogen and a bromine atom will undergo elimination much more readily than a cis or a diequatorial arrangement. Consequently, the stereoisomer that can more easily achieve this anti-periplanar geometry will yield the elimination product more rapidly and in greater yield.
The formation of an anhydride (B1165640) from the dicarboxylic acid is another process sensitive to stereochemistry. This intramolecular dehydration reaction requires the two carboxylic acid groups to be in close proximity. Therefore, the cis isomer, where the carboxylic acid groups are on the same side of the cyclohexane ring, will form the anhydride more readily upon heating than the trans isomer, where the functional groups are on opposite sides and thus sterically hindered from reacting with each other.
While specific quantitative data on the product distribution for reactions of this compound stereoisomers is not extensively documented in readily available literature, the principles of stereochemical control in analogous systems are well-established. For example, studies on the dehydrobromination of other 1,2-dibromocyclohexane (B1204518) derivatives have consistently shown that the rate and outcome of the reaction are highly dependent on the stereoisomeric nature of the starting material.
The table below illustrates the expected major products from the dehydrobromination of different idealized stereoisomers of this compound, based on the principles of E2 elimination.
| Starting Stereoisomer of this compound | Key Conformational Feature for E2 Reaction | Expected Major Dehydrobromination Product |
| Isomer with trans-diaxial Br and H | Anti-periplanar arrangement of H and Br | Alkene (Cyclohexene derivative) |
| Isomer with equatorial Br or no anti-periplanar H | Lack of a suitable anti-periplanar H and Br | Slower reaction, potential for other reaction pathways |
It is important to note that the actual product distribution can be influenced by various factors, including reaction conditions such as the base used and the solvent, which can affect the conformational equilibrium of the cyclohexane ring.
Advanced Characterization Methodologies for 3,4 Dibromohexahydrophthalic Acid and Its Derivatives
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular structure of 3,4-Dibromohexahydrophthalic acid. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide crucial information about the chemical environment and connectivity of the hydrogen atoms in the molecule. The chemical shifts of the protons attached to the carbon atoms bearing the bromine atoms (CH-Br) are expected to be in the downfield region, typically around 4.0-4.5 ppm, due to the deshielding effect of the electronegative bromine atoms. The protons on the carbons adjacent to the carboxyl groups would also exhibit distinct chemical shifts. The multiplicity of the signals (singlet, doublet, triplet, etc.) would reveal the number of neighboring protons, allowing for the determination of the relative positions of the substituents on the cyclohexane (B81311) ring. For a closely related compound, trans-1,2-dibromocyclohexane (B146542), the protons attached to the brominated carbons appear at approximately 4.15 ppm. chegg.comchegg.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms bonded to the bromine atoms are expected to have chemical shifts in the range of 50-60 ppm. The carbonyl carbons of the carboxylic acid groups would appear significantly downfield, typically above 170 ppm. For trans-1,2-dibromocyclohexane, the carbons attached to bromine resonate at around 55 ppm. chemicalbook.com
Advanced 2D NMR Techniques: To unambiguously assign all proton and carbon signals, especially for complex stereoisomers, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.
COSY: This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule.
HSQC: This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the definitive assignment of carbon resonances.
Due to the challenges in separating cis/trans isomer pairs of substituted cyclohexanes, 2D NMR techniques like ¹³C-¹³C INADEQUATE and ¹H-¹³C HMQC can be particularly useful for identifying individual isomers directly from their mixtures. researchgate.net
| Technique | Expected Chemical Shift Range (ppm) | Information Obtained |
| ¹H NMR | 4.0 - 4.5 (CH-Br), 2.0 - 3.0 (CH-COOH), 1.2 - 2.2 (ring CH₂) | Proton environment, connectivity, and stereochemistry |
| ¹³C NMR | 170 - 180 (C=O), 50 - 60 (C-Br), 40 - 50 (C-COOH), 20 - 40 (ring CH₂) | Carbon skeleton and functional groups |
| COSY | N/A | ¹H-¹H coupling correlations |
| HSQC | N/A | ¹H-¹³C direct bond correlations |
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. ksu.edu.sa These methods are complementary and provide a detailed fingerprint of the molecular vibrations.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The most prominent feature would be the strong and broad absorption from the O-H stretching vibration of the carboxylic acid groups, typically appearing in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid dimer would give rise to a strong, sharp band around 1700-1725 cm⁻¹. The C-Br stretching vibrations are expected to appear in the lower frequency region of the spectrum, generally between 500 and 700 cm⁻¹. The IR spectrum of the related compound, trans-1,2-dibromocyclohexane, shows characteristic C-H stretching bands just below 3000 cm⁻¹ and C-Br stretching vibrations in the fingerprint region. nih.govchemicalbook.com
Raman Spectroscopy: Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations. ksu.edu.sa For this compound, Raman spectroscopy would be effective in identifying the C-C backbone vibrations of the cyclohexane ring and the symmetric C-Br stretching modes. The C=O stretching vibration would also be observable, though typically weaker than in the IR spectrum. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H stretch (carboxylic acid) | 2500 - 3300 (broad) | Weak or not observed |
| C-H stretch (aliphatic) | 2850 - 3000 | 2850 - 3000 |
| C=O stretch (carboxylic acid) | 1700 - 1725 (strong) | 1700 - 1725 |
| C-Br stretch | 500 - 700 | 500 - 700 |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. wikipedia.org
For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, a compound with two bromine atoms will show a triplet of peaks for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺) with a relative intensity ratio of approximately 1:2:1. This isotopic signature is a definitive indicator of the presence of two bromine atoms in the molecule.
The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways. libretexts.org Common fragmentation patterns for cyclic compounds involve the loss of the substituents. We would expect to see fragments corresponding to the loss of a bromine atom ([M-Br]⁺), the loss of both bromine atoms ([M-2Br]⁺), and the loss of a carboxylic acid group ([M-COOH]⁺). The fragmentation of trans-1,2-dibromocyclohexane shows a molecular ion at m/z 242 (for ⁷⁹Br⁷⁹Br), 244 (for ⁷⁹Br⁸¹Br), and 246 (for ⁸¹Br⁸¹Br), with the most abundant fragment resulting from the loss of a bromine atom at m/z 163 and 165. nist.govnist.govchegg.com
| Ion | Expected m/z | Significance |
| [M]⁺, [M+2]⁺, [M+4]⁺ | 330, 332, 334 | Molecular ion cluster confirming the presence of two bromine atoms |
| [M-Br]⁺ | 251, 253 | Loss of one bromine atom |
| [M-2Br]⁺ | 172 | Loss of both bromine atoms |
| [M-COOH]⁺ | 285, 287 | Loss of a carboxylic acid group |
| [M-2COOH]⁺ | 240, 242, 244 | Loss of both carboxylic acid groups |
X-ray Crystallography for Solid-State Structure and Conformation
For this compound, a single-crystal X-ray diffraction study would reveal the stereochemical relationship between the two bromine atoms and the two carboxylic acid groups (i.e., whether they are cis or trans to each other). It would also elucidate the preferred conformation of the cyclohexane ring, which typically adopts a chair conformation to minimize steric strain. The positions of the substituents (axial or equatorial) on the cyclohexane ring would be unambiguously determined.
Crystal structure analyses of related compounds, such as cis- and trans-1,2-cyclohexanedicarboxylic acid and 1,4-cyclohexanedicarboxylic acid, have been reported. acs.orgacs.orgnih.gov These studies show that the cyclohexane ring generally adopts a chair conformation, and the molecules are often linked by intermolecular hydrogen bonds between the carboxylic acid groups, forming dimers or extended chains in the solid state. researchgate.net A similar hydrogen-bonding network would be expected for this compound, influencing its crystal packing and physical properties. The crystal structure of a copper(II) complex with trans-1,4-cyclohexanedicarboxylate also demonstrates the conformational preferences of the cyclohexane dicarboxylate ligand. mdpi.com
| Structural Feature | Information Provided by X-ray Crystallography |
| Stereochemistry | Unambiguous determination of cis/trans isomerism |
| Conformation | Precise geometry of the cyclohexane ring (e.g., chair, boat) |
| Substituent Positions | Axial or equatorial orientation of bromine and carboxylic acid groups |
| Intermolecular Interactions | Hydrogen bonding patterns and crystal packing |
Computational and Theoretical Studies of 3,4 Dibromohexahydrophthalic Acid
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to solve the electronic Schrödinger equation, providing detailed information about molecular geometry and electron distribution. mdpi.com
For 3,4-dibromohexahydrophthalic acid, these calculations would begin with geometry optimization to find the lowest energy structure. Key parameters such as bond lengths (C-C, C-H, C-Br, C=O, C-O, O-H), bond angles, and dihedral angles that define the puckering of the cyclohexane (B81311) ring and the orientation of the carboxylic acid and bromine substituents would be determined. High-level calculations can predict these geometric parameters with an accuracy that often rivals experimental methods like X-ray crystallography or gas-phase electron diffraction. finechem-mirea.ru
Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative potential. mdpi.com These maps are invaluable for predicting sites susceptible to nucleophilic or electrophilic attack. For this compound, the MEP would likely show negative potential around the carbonyl oxygens of the carboxylic acid groups and a region of positive potential (a "sigma-hole") on the bromine atoms, which is characteristic of halogen bonding. researchgate.netmdpi.com
Further analysis involves the calculation of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.govmdpi.com The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. For this compound, the nature of these orbitals would likely be influenced by the electron-withdrawing bromine atoms and the carboxylic acid groups.
Table 1: Calculated Electronic Properties of a Hypothetical Halogenated Molecule
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| HOMO Energy | -7.2 eV | B3LYP/6-311+G(d,p) |
| LUMO Energy | -1.5 eV | B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap | 5.7 eV | B3LYP/6-311+G(d,p) |
Conformational Analysis and Energy Landscapes
The hexahydrophthalic acid core of the molecule is a substituted cyclohexane ring, which is not planar and can exist in various conformations, most notably the chair, boat, and twist-boat forms. The chair conformation is typically the most stable. The presence of four substituents (two carboxylic acid groups and two bromine atoms) leads to a complex conformational landscape with multiple possible stereoisomers and, for each, various chair conformations with axial and equatorial substituent positions.
Conformational analysis aims to identify all stable conformers and determine their relative energies. nih.govrsc.org By systematically rotating bonds and exploring different ring puckers, a potential energy surface (PES) can be mapped out. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for interconversion between them. nih.govnih.gov
For this compound, the relative stability of different chair conformers would be determined by the energetic penalties of steric interactions (1,3-diaxial interactions) and the electronic effects of the substituents. Computational methods can quantify these energy differences, allowing for the prediction of the most populated conformation at a given temperature. rsc.org This information is critical as the biological activity and chemical reactivity of the molecule can be highly dependent on its three-dimensional shape.
Reaction Mechanism Studies and Transition State Analysis
Theoretical chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. youtube.com For this compound, potential reactions could include dehydrobromination, esterification of the carboxylic acid groups, or intramolecular cyclizations.
Studying a reaction mechanism computationally involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them. rsc.orgnih.gov A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point on the pathway from reactants to products. youtube.comnih.gov Its structure provides a snapshot of the bond-breaking and bond-forming processes.
Using methods like the synchronous transit-guided quasi-Newton (STQN) method or nudged elastic band (NEB) calculations, the geometry of the transition state can be located and optimized. researchgate.net Subsequent frequency calculations are performed to verify that the structure is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net The energy of the transition state relative to the reactants gives the activation energy barrier, which is a key determinant of the reaction rate. researchgate.net For instance, studying the debromination reaction would involve modeling the approach of a base, the breaking of the C-Br and C-H bonds, and the formation of a double bond, and calculating the energy profile of this entire process.
Molecular Dynamics Simulations of Intermolecular Interactions (e.g., Halogen Bonding) and Solution Behavior
While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are used to explore the behavior of molecules over time, especially in a condensed phase like a solution. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of molecular motions and intermolecular interactions. researchgate.net
For this compound, MD simulations would be particularly insightful for understanding its behavior in a solvent like water. These simulations can model how water molecules arrange around the solute, forming hydrogen bonds with the carboxylic acid groups. They can also provide a dynamic picture of the conformational flexibility of the molecule in solution.
A key aspect to investigate with MD would be intermolecular halogen bonding. acs.org The bromine atoms in this compound can act as halogen bond donors, forming non-covalent interactions with Lewis basic sites on other molecules (including other molecules of this compound or solvent molecules). mdpi.comresearchgate.net MD simulations, using specialized force fields that accurately describe halogen bonding, can reveal the prevalence, geometry, and lifetime of these interactions. mdpi.com This is crucial for understanding how the molecule might self-assemble or interact with biological targets like proteins. researchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Carbon |
| Hydrogen |
| Bromine |
Derivatives and Analogues of 3,4 Dibromohexahydrophthalic Acid
Anhydride (B1165640) Derivatives: Synthesis and Reactivity (e.g., 4,5-Dibromohexahydrophthalic Anhydride)
The most significant derivative is its corresponding cyclic anhydride, 4,5-Dibromohexahydrophthalic Anhydride. Cyclic anhydrides are pivotal intermediates in chemical synthesis, valued for their reactivity. mdpi.comnih.govnih.gov
Synthesis The synthesis of hexahydrophthalic anhydrides typically involves the dehydration of the corresponding dicarboxylic acid. For instance, cis-cyclohexane-1,2-dicarboxylic acid can be converted to its anhydride by treatment with a dehydrating agent like oxalyl chloride in a suitable solvent such as toluene. chemicalbook.comchemicalbook.com Another method involves heating the dicarboxylic acid, often under reduced pressure, to drive off water and promote cyclization. google.com
A plausible synthetic route to 4,5-Dibromohexahydrophthalic Anhydride could start from the bromination of phthalic anhydride, followed by hydrolysis to the brominated phthalic acid, and subsequent catalytic hydrogenation of the aromatic ring to yield the hexahydro- form. google.comresearchgate.net The resulting 3,4-dibromohexahydrophthalic acid could then be dehydrated to form the target anhydride.
Reactivity The reactivity of 4,5-Dibromohexahydrophthalic Anhydride is governed by the electrophilic nature of its carbonyl carbons, making it susceptible to nucleophilic attack. This reactivity is analogous to that of similar halogenated anhydrides, such as 4,5-dichlorophthalic anhydride. mdpi.comnih.govnih.gov Cyclic anhydrides readily react with various nucleophiles, leading to the opening of the anhydride ring. mdpi.comnih.govnih.gov
Key reactions include:
Hydrolysis: Reaction with water regenerates the parent dicarboxylic acid. nih.gov
Alcoholysis: Reaction with alcohols yields monoesters of the dicarboxylic acid. This is a crucial step in the formation of ester derivatives for polymerization. youtube.com
Aminolysis: Reaction with amines (primary or secondary) opens the ring to form an amide-acid, which can then be heated to form a cyclic imide (a phthalimide (B116566) derivative). mdpi.comyoutube.com
Reaction with Nucleophiles: It can react with a variety of nucleophiles, such as thiosemicarbazide, to produce carboxylic acid derivatives resulting from the anhydride's opening. mdpi.comnih.govnih.govresearchgate.net
The presence of bromine atoms on the cyclohexane (B81311) ring influences the electron density and steric environment but does not fundamentally change the characteristic reactions of the anhydride functional group.
Ester Derivatives and Polymeric Applications
The ability of this compound and its anhydride to form ester derivatives is central to its primary application in polymer chemistry.
Esterification Polyesters are polymers formed through the condensation reaction between a dicarboxylic acid (or its derivative, like an anhydride or ester) and a diol. libretexts.orgnih.gov The ester derivatives of this compound are synthesized by reacting the anhydride with diols (e.g., ethylene (B1197577) glycol, 1,4-butanediol). The reaction first yields a monoester, and upon further heating, polycondensation occurs to form a long-chain polyester (B1180765). libretexts.orgresearchgate.net
Polymeric Applications The principal application for this brominated compound is as a reactive flame retardant in polymers. researchgate.net Halogenated compounds, particularly those containing bromine, are incorporated into polymer chains to enhance their fire resistance. researchgate.netresearchgate.net
The mechanism of flame retardancy involves the halogenated polymer releasing halogen radicals upon combustion. researchgate.net These radicals interfere with the high-energy free-radical chain reactions that propagate the flame in the gas phase, effectively quenching the fire. researchgate.net Brominated flame retardants are particularly effective because the carbon-bromine bond is weaker than the carbon-chlorine bond, allowing the bromine radicals to be released at temperatures corresponding to the combustion of the polymer. researchgate.net By incorporating this compound as a monomer in polyesters or epoxy resins, the flame-retardant properties become an integral part of the polymer backbone. researchgate.net
Halogenated Analogues (e.g., Dichloro, Difluoro, Diiodo Hexahydrophthalic Acids/Anhydrides)
The properties of hexahydrophthalic acid can be tuned by using different halogens. The dichloro, difluoro, and diiodo analogues each impart distinct characteristics.
Dichloro Analogues: 4,5-Dichlorophthalic anhydride is a well-studied compound used as an intermediate in the chemical, plastic, and pharmaceutical industries. mdpi.comnih.govnih.gov It reacts with various nucleophiles to form dicarboxylic acids and phthalimides. mdpi.comnih.govnih.gov Its properties are very similar to the dibromo analogue, and it also serves as a reactive flame retardant. researchgate.net
Difluoro Analogues: Fluorine-containing polymers are known for high thermal stability and chemical resistance. researchgate.net The synthesis of polymers from 2,5-difluoroterephthalic acid has been reported to yield materials with improved properties. researchgate.net A difluoro-hexahydrophthalic acid analogue would be expected to produce polymers with enhanced thermal stability and low refractive index due to the strong carbon-fluorine bond. researchgate.net The synthesis of such compounds can be challenging, sometimes involving palladium-catalyzed C-H functionalization reactions. nih.gov
Comparative Data of Halogenated Phthalic Anhydride Analogues
| Analogue | Molecular Formula | Key Properties & Characteristics |
|---|---|---|
| 4,5-Dichlorophthalic Anhydride | C₈H₂Cl₂O₃ | Melting point of 185-187 °C. chemicalbook.com Widely used as a chemical intermediate and flame retardant. mdpi.comnih.govnih.gov |
| 4,5-Dibromohexahydrophthalic Anhydride | C₈H₈Br₂O₃ | Expected to have higher density than the dichloro-analogue. Effective as a reactive flame retardant due to the C-Br bond's ability to cleave and release bromine radicals. researchgate.net |
| Difluorohexahydrophthalic Anhydride (Hypothetical) | C₈H₈F₂O₃ | Expected to impart high thermal stability and chemical resistance to polymers due to the strong C-F bond. researchgate.net |
| Diiodohexahydrophthalic Anhydride (Hypothetical) | C₈H₈I₂O₃ | Expected to have low thermal stability due to the weak C-I bond, which could be advantageous for flame retardancy at lower temperatures. |
Cycloalkane Carboxylic Acid Analogues with Varied Ring Systems
Varying the size of the cycloalkane ring from which the dicarboxylic acid is derived results in analogues with different chemical and physical properties, largely influenced by ring strain.
Cyclopropane Dicarboxylic Acids: These acids are based on a highly strained three-membered ring. Cyclopropane-1,1-dicarboxylic acid has a melting point of 134-136 °C. chemsrc.comsigmaaldrich.com The high ring strain can be a driving force in certain chemical reactions. These compounds are used in the synthesis of other molecules, including thiadiazoles and triazoles. chemsrc.com
Cyclobutane (B1203170) Dicarboxylic Acids: The four-membered ring of cyclobutane is also strained. Cyclobutane-1,1-dicarboxylic acid is a crystalline solid with a melting point of 158 °C. sigmaaldrich.comchemicalbook.com It is used as a reactant to synthesize metal-organic frameworks (MOFs) and lithium coordination polymers. sigmaaldrich.com The cis-1,2-isomer has a melting point of 133-139 °C. sigmaaldrich.com The presence of two carboxylic acid groups enhances its solubility in polar solvents like water. solubilityofthings.com
Cyclopentane Dicarboxylic Acids: The five-membered ring is significantly less strained. Cis-Cyclopentane-1,2-dicarboxylic acid has a melting point of approximately 163-165°C. ontosight.ai Derivatives of cyclopentanedicarboxylic acid have been investigated for a range of biological activities and are used as building blocks for polymers and pharmaceuticals. ontosight.aiontosight.aicymitquimica.com The 1,3-dicarboxylic acid isomer has a melting point of about 121 °C. smolecule.com
Comparative Data of Cycloalkane Dicarboxylic Acid Analogues
| Analogue | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Features |
|---|---|---|---|---|
| Cyclopropane-1,1-dicarboxylic acid | C₅H₆O₄ | 130.10 nih.gov | 134-136 sigmaaldrich.com | High ring strain; used in synthesis of heterocycles. chemsrc.com |
| Cyclobutane-1,1-dicarboxylic acid | C₆H₈O₄ | 144.13 sigmaaldrich.com | 158 sigmaaldrich.com | Strained ring; used as a building block for MOFs and polymers. sigmaaldrich.com |
| cis-Cyclobutane-1,2-dicarboxylic acid | C₆H₈O₄ | 144.13 nih.gov | 133-139 sigmaaldrich.com | Strained ring; soluble in polar solvents. solubilityofthings.comnih.gov |
| cis-Cyclopentane-1,2-dicarboxylic acid | C₇H₁₀O₄ | 158.15 | 163-165 ontosight.ai | Low ring strain; used as a scaffold for pharmaceuticals. ontosight.aiontosight.ai |
| Hexahydrophthalic acid (Cyclohexane-1,2-dicarboxylic acid) | C₈H₁₂O₄ | 172.18 nih.gov | Varies by isomer | Strain-free ring; precursor to anhydrides used as epoxy curing agents. chemicalbook.comnih.gov |
Applications of 3,4 Dibromohexahydrophthalic Acid As a Chemical Intermediate
Precursor in the Synthesis of Specialty Organic Chemicals
Although direct synthesis routes for a wide array of specialty chemicals using 3,4-Dibromohexahydrophthalic acid as a precursor are not extensively documented, the reactivity of its core structure suggests its utility as a building block. The dibromo- and dicarboxylic acid functionalities offer multiple reaction sites for esterification, amidation, and other nucleophilic substitution reactions. This allows for the synthesis of more complex molecules with specific functionalities.
For instance, the closely related Tetrabromophthalic anhydride (B1165640) and Dibromoneopentylglycol are well-established reactive brominated flame retardants. mst.dk These compounds are chemically integrated into the polymer backbone, which prevents them from leaching out over time and ensures permanent flame retardancy. mst.dk This principle of reactive integration suggests that this compound could similarly be a precursor to reactive intermediates for polymer synthesis.
Furthermore, a patent for the preparation of 4-bromophthalic anhydride describes reacting 4-chloro tetrahydrophthalic anhydride with bromine. google.com This process underscores the role of halogenated cyclic anhydrides as intermediates in the production of other valuable chemical compounds, including monomers for high-performance polymers like polyimides. google.com While not a direct analogue, this highlights the established use of similar structures as precursors in complex chemical manufacturing.
Role in Polymer Chemistry and Material Science
The primary application for a compound like this compound within polymer chemistry is undoubtedly in the realm of flame retardancy. Brominated flame retardants operate by interfering with the chemical reactions of combustion in the gas phase, effectively quenching the fire. mst.dk
Monomer or Additive in Polymer Synthesis
There are two main approaches to incorporating flame retardants into polymers: as an additive or as a reactive monomer. wikipedia.org
As an additive , this compound, or its more stable anhydride form, could be physically blended with a polymer melt. However, a significant drawback of additive flame retardants is their potential to migrate out of the polymer matrix over time, which can reduce the flame retardancy and lead to environmental concerns.
As a reactive monomer , this compound would be chemically incorporated into the polymer chain during polymerization. Its dicarboxylic acid groups can react with diols to form polyesters or with diamines to form polyamides. This covalent bonding ensures the permanent presence of the bromine atoms within the polymer structure, offering lasting flame retardancy without the issue of leaching. A technical bulletin on Tetrahydrophthalic Anhydride (THPA) mentions that the bromination of its diglycidyl ester, followed by reaction with hexahydrophthalic anhydride, results in a self-extinguishing product, clearly demonstrating the utility of a brominated hexahydrophthalic derivative in creating flame-retardant polymers. penpoly.com
Modifying Agent for Polymeric Properties, such as flame retardancy through chemical structure
The incorporation of this compound into a polymer backbone would fundamentally alter the properties of the resulting material. The presence of bromine atoms, which have a high atomic weight, effectively increases the polymer's density and can influence its thermal stability.
The primary modification, however, is the enhanced flame retardancy. During combustion, the carbon-bromine bonds break, releasing bromine radicals. These radicals interfere with the chain reactions of combustion in the gaseous phase, acting as scavengers for high-energy H• and OH• radicals and thereby suppressing the flame. This mechanism is a hallmark of halogenated flame retardants. mst.dk
While specific performance data for polymers containing this compound is not publicly available, the general impact of incorporating brominated monomers is well-understood. The level of flame retardancy is directly related to the concentration of bromine in the final polymer.
Data on Related Brominated Flame Retardants
To illustrate the effectiveness of related brominated compounds, the following table presents information on commonly used brominated flame retardants. It is important to note that this data is for comparative purposes and does not represent the specific performance of this compound.
| Flame Retardant | Type | Key Characteristics | Typical Applications |
| Tetrabromobisphenol A (TBBPA) | Reactive | Chemically bound to polymer, high bromine content. | Epoxy resins for printed circuit boards, ABS plastics. wikipedia.org |
| Hexabromocyclododecane (HBCD) | Additive | High bromine content, effective in foams. | Polystyrene insulation foams. wikipedia.org |
| Polybrominated Diphenyl Ethers (PBDEs) | Additive | A family of compounds with varying bromine content. | Plastics, textiles, electronics. mst.dk |
Environmental Considerations and Potential Degradation Pathways
Theoretical Mechanisms of Abiotic Degradation (e.g., Hydrolysis, Photolysis)
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, primarily hydrolysis and photolysis. These mechanisms are crucial in determining the initial environmental fate of 3,4-Dibromohexahydrophthalic acid upon its release.
Hydrolysis: This process involves the cleavage of chemical bonds by reaction with water. The carbon-bromine (C-Br) bonds in this compound are susceptible to nucleophilic substitution by water or hydroxide ions. The strength of the C-Br bond is weaker than that of C-Cl and C-F bonds, making organobromine compounds potentially more reactive in this regard. wikipedia.org The reaction would theoretically proceed by substituting the bromine atoms with hydroxyl groups, leading to the formation of mono- and di-hydroxylated intermediates, such as 3-bromo-4-hydroxyhexahydrophthalic acid and subsequently 3,4-dihydroxyhexahydrophthalic acid. The rate of hydrolysis is influenced by environmental factors like pH and temperature. The presence of two carboxylic acid groups in the molecule could also influence the reaction kinetics, potentially through intramolecular catalysis.
Photolysis: Photolysis, or photodegradation, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. Organobromine compounds can absorb UV radiation, leading to the cleavage of the C-Br bond and the formation of highly reactive free radicals. This initiation step can trigger a series of secondary reactions, including reaction with atmospheric oxygen, leading to the progressive breakdown of the molecule. The efficiency of photolysis as a degradation pathway is dependent on the compound's UV absorption spectrum and the intensity of solar radiation in the specific environmental compartment (e.g., surface water, atmosphere).
Potential for Biotransformation and Microbial Degradation Pathways (General Principles from Analogues)
Biotransformation, carried out by microorganisms, is a critical pathway for the environmental degradation of many organic pollutants. nih.gov While specific studies on this compound are not widely available, insights can be drawn from research on analogous halogenated and alicyclic compounds. researchgate.net
The primary enzymatic process for breaking down halogenated organic compounds is dehalogenation, which can occur under both aerobic and anaerobic conditions. mdpi.com
Aerobic Degradation: In the presence of oxygen, microorganisms utilize oxygenase enzymes (both mono- and dioxygenases) to incorporate oxygen atoms into the organic molecule. mdpi.com This often results in hydroxylation of the alicyclic ring, which can destabilize the structure and facilitate subsequent ring cleavage. Following initial hydroxylation, the degradation pathway for the non-halogenated analogue, hexahydrophthalic acid, would likely converge with pathways for other dicarboxylic acids, ultimately leading to mineralization into carbon dioxide and water. researchgate.netnih.gov
Anaerobic Degradation: In environments devoid of oxygen, such as sediments and certain groundwater zones, reductive dehalogenation is a key mechanism. researchgate.net Microbes use the halogenated compound as an electron acceptor, replacing the bromine atoms with hydrogen atoms. This process would sequentially convert this compound into monobrominated intermediates and finally to hexahydrophthalic acid. This non-halogenated product could then be further degraded by other anaerobic pathways.
| Degradation Stage | Description | Potential Products |
| Initial Attack | Enzymatic dehalogenation or ring hydroxylation. | Monobrominated or hydroxylated intermediates. |
| Ring Cleavage | The alicyclic ring is opened, forming aliphatic dicarboxylic acids. | Various linear organic acid intermediates. |
| Metabolism | The resulting intermediates are channeled into central metabolic pathways (e.g., the Krebs cycle). | Carbon dioxide, water, and biomass. |
Environmental Fate Modeling and Persistence Assessment (Theoretical Frameworks)
Environmental fate modeling uses the physicochemical properties of a substance to predict its distribution, persistence, and potential for bioaccumulation. harvard.edulidsen.com For this compound, a theoretical assessment would rely on frameworks like Quantitative Structure-Activity Relationship (QSAR) models. nih.gov
Persistence Assessment: The persistence of a chemical is determined by the sum of its degradation rates in various environmental compartments. Halogenated organic compounds are often more persistent than their non-halogenated counterparts. nih.govresearchgate.net The presence of two bromine atoms on the alicyclic ring of this compound suggests it may resist rapid degradation.
QSAR Modeling: These computational models predict the environmental properties and behavior of a chemical based on its molecular structure. nih.gov For this compound, QSAR models could be used to estimate:
Rate Constants: Estimation of hydrolysis, photolysis, and biodegradation rates.
Partitioning Behavior: The octanol-water partition coefficient (Log Kow) can be estimated to predict whether the compound is likely to adsorb to soil and sediment or bioaccumulate in organisms.
The following table outlines the key parameters used in a theoretical environmental fate assessment:
| Parameter | Significance for Environmental Fate | Theoretical Prediction Approach |
| Water Solubility | Influences transport in aquatic systems and bioavailability. | QSAR Estimation |
| Vapor Pressure | Determines the likelihood of volatilization into the atmosphere. | QSAR Estimation |
| Log Kow | Indicates potential for bioaccumulation and sorption to organic matter. | QSAR Estimation |
| Degradation Half-life | Quantifies persistence in water, soil, and air. | QSAR Estimation based on structural analogues. |
Future Research Directions and Emerging Trends
Development of Green Synthesis Methodologies
The pursuit of environmentally benign chemical processes is a cornerstone of modern chemistry. Future research into the synthesis of 3,4-Dibromohexahydrophthalic acid should prioritize the development of green methodologies to minimize environmental impact and enhance sustainability.
Current industrial production of similar dicarboxylic acids often involves harsh conditions and the use of hazardous reagents. azom.com A shift towards greener alternatives is imperative. An electrochemical approach, for instance, has shown promise for the production of dicarboxylic acids, requiring only electricity, oxygen, and the hydrocarbon starting materials, thereby eliminating the need for strong acids and heavy metals and avoiding the production of nitrogen oxides. azom.com Another avenue for exploration is the use of biocatalysis, which employs enzymes to carry out chemical transformations in aqueous media at ambient temperatures, reducing waste and energy consumption. nih.gov The biosynthesis of dicarboxylic acids is an emerging field with the potential to provide sustainable routes to these important chemical building blocks. nih.gov
| Green Synthesis Approach | Potential Advantages for this compound | Key Research Focus |
| Electrochemical Synthesis | Avoids harsh reagents, minimizes byproducts, uses renewable energy. azom.com | Development of efficient electrode materials and reaction conditions for the specific dibromination and oxidation of a suitable cyclohexene (B86901) precursor. |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. nih.gov | Identification or engineering of halogenase and oxidase enzymes capable of acting on a hexahydrophthalic acid precursor. acs.orgmanchester.ac.uknih.gov |
| Solvent-Free Reactions | Reduced solvent waste, potential for improved reaction kinetics. | Investigation of solid-state or melt-phase bromination reactions of hexahydrophthalic acid or its anhydride (B1165640). |
| Use of Greener Solvents | Replacement of hazardous solvents with environmentally benign alternatives like water or ionic liquids. | Screening of green solvents for existing or novel synthetic routes to optimize yield and minimize environmental harm. |
Exploration of Novel Catalytic Transformations
The two bromine atoms and the dicarboxylic acid functionality in this compound offer multiple sites for catalytic transformations, opening doors to a wide array of novel derivatives.
Future research should focus on developing selective catalytic systems for transformations such as:
Catalytic Dehydrobromination: The selective removal of one or both bromine atoms to introduce unsaturation, leading to the formation of cyclohexadienedicarboxylic acids or related aromatic compounds.
Catalytic Cross-Coupling Reactions: The use of the carbon-bromine bonds as handles for the introduction of new functional groups via established cross-coupling methodologies (e.g., Suzuki, Heck, Sonogashira). This would enable the synthesis of a diverse library of derivatives with tailored electronic and steric properties.
Catalytic Reductive Debromination: The selective removal of the bromine atoms to yield stereoisomers of hexahydrophthalic acid, a valuable monomer in polymer synthesis.
Novel Carbonylation Catalysts: The development of advanced catalysts for the carbonylation of related precursors could also be a viable route to this and other dicarboxylic acids. rsc.org
Advanced Stereoselective Synthesis and Resolution Techniques
The cyclohexane (B81311) ring of this compound contains multiple stereocenters, meaning several stereoisomers of the compound can exist. The stereochemistry of such molecules can significantly influence their physical properties and biological activity. Therefore, the development of stereoselective synthetic methods is of paramount importance.
Future research should explore:
Asymmetric Diels-Alder Reactions: The Diels-Alder reaction is a powerful tool for the construction of cyclohexene rings with controlled stereochemistry. youtube.com Investigating the asymmetric Diels-Alder reaction between a suitable diene and a dienophile, followed by stereospecific bromination, could provide access to enantiomerically pure isomers of this compound.
Chiral Catalysis: The use of chiral catalysts to direct the stereochemical outcome of the bromination step or other key transformations is a promising avenue. Organocatalysis, for example, has proven effective in the asymmetric synthesis of highly functionalized cyclohexanes. nih.gov
Enzymatic Resolution: The use of enzymes to selectively react with one enantiomer of a racemic mixture of this compound or a precursor, allowing for the separation of the enantiomers.
Advanced Chromatographic Separation: The development of more efficient chiral stationary phases for high-performance liquid chromatography (HPLC) to enable the analytical and preparative separation of the different stereoisomers.
Design of Next-Generation Derivatives with Tailored Functionalities
The true potential of this compound lies in its use as a building block for the synthesis of next-generation materials with tailored functionalities. The presence of both halogen and carboxylic acid groups provides a versatile platform for derivatization.
Future research should focus on designing and synthesizing derivatives for applications such as:
Flame-Retardant Polymers: Halogenated compounds are well-known for their flame-retardant properties. Incorporating this compound as a monomer into polyesters or polyamides could lead to the development of new flame-retardant materials.
Functional Polymers: The carboxylic acid groups can be readily converted into esters, amides, or other functional groups, allowing for the synthesis of polymers with a wide range of properties, including improved thermal stability, altered solubility, or specific binding capabilities. umn.edunih.gov The synthesis of functionalized polymers from related anhydride moieties has been demonstrated. umn.edu
Pharmaceutical Intermediates: The rigid cyclohexane core and the presence of multiple functional groups make derivatives of this compound interesting candidates as scaffolds in medicinal chemistry for the synthesis of novel therapeutic agents. nih.gov
Metal-Organic Frameworks (MOFs): The dicarboxylic acid functionality makes it a potential ligand for the construction of MOFs, which have applications in gas storage, catalysis, and sensing.
Expanding Computational Approaches for Predictive Chemistry
In the absence of extensive experimental data, computational chemistry can provide invaluable insights into the properties and reactivity of this compound and its derivatives.
Future research should leverage computational tools to:
Predict Physicochemical Properties: Use Quantitative Structure-Property Relationship (QSPR) models to predict properties such as solubility, melting point, and partition coefficient for different isomers and derivatives. researchgate.netresearchgate.net
Elucidate Reaction Mechanisms: Employ density functional theory (DFT) and other quantum chemical methods to study the mechanisms of potential synthetic routes and catalytic transformations, helping to optimize reaction conditions. nih.gov
Conformational Analysis: Perform computational conformational analysis to understand the three-dimensional structures of the different stereoisomers and how these structures influence their properties. nih.gov
Virtual Screening: Utilize molecular docking and other in silico screening techniques to predict the potential biological activity of derivatives, guiding the design of new drug candidates or other bioactive molecules. nih.govmdpi.commdpi.com
By systematically addressing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable tool for innovation in materials science, catalysis, and beyond.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
